

A Technical Guide to the Spectral Analysis of 7-Bromo-4-methoxyquinoline

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Compound of Interest

Compound Name: **7-Bromo-4-methoxyquinoline**

Cat. No.: **B1371682**

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This guide provides an in-depth analysis of the spectral data for **7-Bromo-4-methoxyquinoline**, a compound of interest for researchers, scientists, and professionals in drug development. The document offers a comprehensive examination of its mass spectrometry and nuclear magnetic resonance (NMR) spectral characteristics, grounded in established scientific principles. The methodologies and interpretations presented herein are designed to serve as a practical reference for the structural elucidation of this and similar quinoline derivatives.

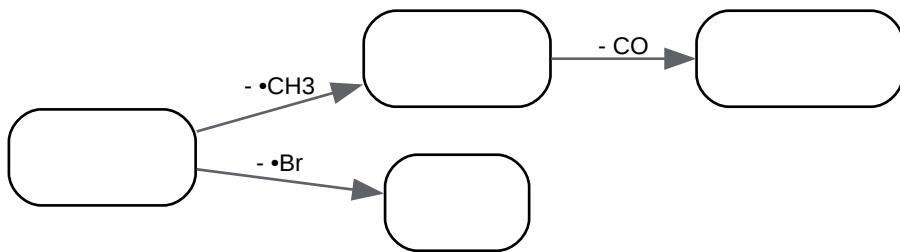
Introduction

7-Bromo-4-methoxyquinoline is a halogenated derivative of 4-methoxyquinoline. The quinoline scaffold is a prominent heterocyclic motif found in numerous natural products and synthetic compounds with a wide range of biological activities. The introduction of a bromine atom and a methoxy group to the quinoline core significantly influences its electronic properties, lipophilicity, and metabolic stability, making it a valuable building block in medicinal chemistry. Accurate structural characterization through spectral analysis is paramount for its application in drug discovery and development. This guide will detail the expected mass spectrometry and NMR spectral data for **7-Bromo-4-methoxyquinoline**, providing a robust framework for its identification and characterization.

Molecular Structure

The structure of **7-Bromo-4-methoxyquinoline**, with the IUPAC numbering of the quinoline ring, is presented below. This numbering system will be used for the assignment of spectral

data.



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